7-Oxabicyclo[4.1.0]heptan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]heptan-3-ol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles. This method allows for the creation of the bicyclic structure with high stereoselectivity . Another common method involves the oxidation of cyclohexene by dendritic complexes .
Industrial Production Methods
Industrial production methods for 7-Oxabicyclo[41The Diels-Alder reaction is particularly useful for large-scale production due to its efficiency and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
7-Oxabicyclo[4.1.0]heptan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 7-Oxabicyclo[4.1.0]heptan-2-one.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products
The major products formed from these reactions include various derivatives of this compound, such as 7-Oxabicyclo[4.1.0]heptan-2-one and other substituted bicyclic compounds .
Wissenschaftliche Forschungsanwendungen
7-Oxabicyclo[4.1.0]heptan-3-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Oxabicyclo[4.1.0]heptan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate various biochemical pathways, including those involved in cell signaling and metabolism . The oxygen bridge in its structure plays a crucial role in its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different reactivity and applications.
3-hydroxy-5,6-epoxy-β-ionol: A compound with a similar structure but different functional groups and properties.
Uniqueness
7-Oxabicyclo[4.1.0]heptan-3-ol is unique due to its specific oxygen bridge and hydroxyl group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
2461-22-5 |
---|---|
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
7-oxabicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C6H10O2/c7-4-1-2-5-6(3-4)8-5/h4-7H,1-3H2 |
InChI-Schlüssel |
OULAQVCZRNCPNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(O2)CC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.